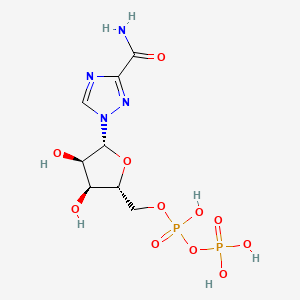

利巴韦林 5'-二磷酸

描述

Synthesis Analysis

The synthesis of ribavirin 5'-diphosphate and related compounds has been an area of interest due to ribavirin's antiviral properties. One approach involves the synthesis of a pentadecamer of the 5'-phosphate of ribavirin, highlighting methodologies such as the methyl phosphoramidite approach to oligoribonucleotides (Dawson et al., 1990).

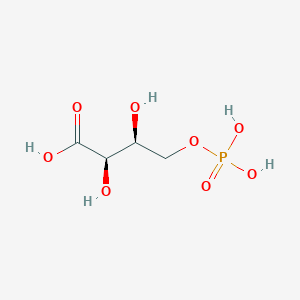

Molecular Structure Analysis

The molecular structure of ribavirin and its derivatives, including the 5'-diphosphate form, is crucial for understanding its interaction with viral enzymes. Structural analyses have provided insights into how ribavirin 5'-triphosphate competes with natural substrates like GTP, offering a glimpse into the inhibition mechanisms at the molecular level (Benarroch et al., 2004).

Chemical Reactions and Properties

Ribavirin 5'-diphosphate's chemical reactivity, especially its inhibitory effect on viral enzymes, underscores its potential therapeutic value. It inhibits the human immunodeficiency virus reverse transcriptase and dengue virus mRNA 2′-O-methyltransferase, illustrating its broad-spectrum antiviral activity (Fernandez-Larsson & Patterson, 1990; Benarroch et al., 2004).

Physical Properties Analysis

The physical properties of ribavirin 5'-diphosphate, such as solubility and stability, are essential for its formulation and delivery in antiviral therapies. These properties are influenced by the molecular structure and the presence of functional groups that interact with biological molecules and solvents.

Chemical Properties Analysis

The chemical properties of ribavirin 5'-diphosphate, including its reactivity with viral enzymes and its role in inhibiting viral replication, are central to its mechanism of action. The compound's ability to inhibit viral RNA polymerase and its competitive inhibition of the capping of viral mRNA are key features of its antiviral activity (Goswami et al., 1979).

科学研究应用

抑制 HIV 逆转录酶:利巴韦林 5'-二磷酸在体外抑制人类免疫缺陷病毒 (HIV) 逆转录酶。它比利巴韦林-5'-三磷酸具有更强的抑制作用,甚至未磷酸化的利巴韦林也具有可检测的抑制作用 (Fernandez-Larsson & Patterson, 1990)。

抑制登革病毒酶:利巴韦林 5'-三磷酸抑制登革病毒 2'-O-甲基转移酶 NS5 结构域。利巴韦林 5'-三磷酸与该酶的结合已在结构上进行了分析,为针对黄病毒的抗病毒药物设计提供了见解 (Benarroch et al., 2004)。

抑制各种病毒中 mRNA 加帽:利巴韦林三磷酸竞争性抑制病毒 mRNA 的帽状鸟苷酸化,影响范围广泛的 DNA 和 RNA 病毒。这种机制可以解释利巴韦林的抗病毒效力 (Goswami et al., 1979)。

抑制流感病毒 RNA 聚合酶:利巴韦林 5'-三磷酸选择性抑制流感病毒核糖核酸聚合酶。它与腺苷 5'-三磷酸和鸟苷 5'-三磷酸竞争,从而抑制病毒复制 (Eriksson et al., 1977)。

对水泡性口炎病毒的影响:利巴韦林的磷酸化形式抑制水泡性口炎病毒转录。利巴韦林 5'-二磷酸在抑制敏感病毒系统中的 RNA 合成方面特别有效 (Toltzis, O'Connell & Patterson, 1988)。

阐明利巴韦林的分子作用:研究集中于了解利巴韦林的分子作用,尤其是其转化为活性磷酸化代谢物,这在其抗病毒活性中至关重要 (Wei et al., 2012)。

作为 RNA 病毒诱变剂的作用:利巴韦林三磷酸在被病毒 RNA 聚合酶掺入时,会导致病毒基因组的诱变,导致“错误灾难”,从而发挥其抗病毒活性 (Crotty et al., 2000)。

未来方向

Ribavirin has proven to be effective against several viruses in the clinical setting and a multitude of viruses in vitro . With up to five different proposed mechanisms of action, recent advances have begun to discern the hierarchy of antiviral effects at play depending on the virus and the host conditions under scrutiny . Further analyses are thus required to accurately identify mechanisms to more optimally determine clinical treatments .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSPXPQHONXITJ-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212489 | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribavirin 5'-diphosphate | |

CAS RN |

63142-70-1 | |

| Record name | Ribavirin diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

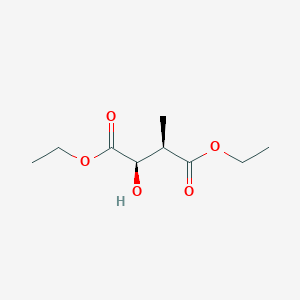

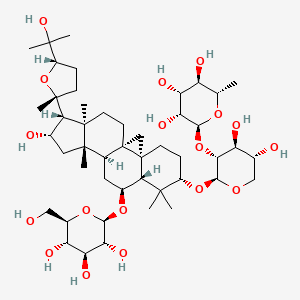

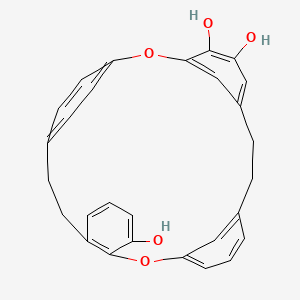

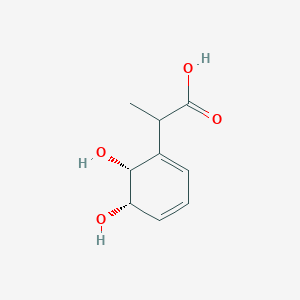

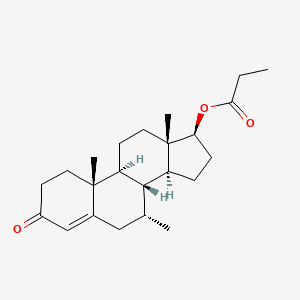

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)